Compound Description: PF-06747775 is a potent and irreversible inhibitor of the epidermal growth factor receptor (EGFR) []. It demonstrates high affinity for common EGFR oncogenic mutants, including exon 19 deletion (Del), L858R, and double mutants T790M/L858R and T790M/Del. This selectivity over wild-type EGFR makes it a promising candidate for treating non-small cell lung cancer (NSCLC) driven by these mutations. []
Relevance: PF-06747775 and the target compound, 4-methoxy-N-(2-methoxyethyl)-2-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)benzamide, share a common structural motif: a 1-methyl-1H-pyrazol-4-yl group. While their overall structures differ significantly, the presence of this shared motif suggests potential similarities in their binding interactions and biological activity profiles. []
Compound Description: APD791 is a highly selective 5-hydroxytryptamine 2A (5-HT2A) receptor inverse agonist with potent antiplatelet activity [, ]. It demonstrates high affinity for the 5-HT2A receptor and exhibits significant selectivity over 5-HT2C and 5-HT2B receptors []. APD791 effectively inhibits serotonin-amplified platelet aggregation in both human and dog models, indicating its potential as an antithrombotic agent [, ].
Relevance: APD791 and the target compound, 4-methoxy-N-(2-methoxyethyl)-2-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)benzamide, both belong to the benzamide class of compounds, sharing a core benzamide structure. While they target different receptors and have distinct pharmacological profiles, their shared chemical class suggests potential similarities in their physicochemical properties and metabolic pathways. [, ]
Compound Description: Acrizanib is a potent and selective inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) specifically designed for topical ocular delivery []. It demonstrates efficacy in rodent models of choroidal neovascularization (CNV), suggesting its potential as a therapy for neovascular age-related macular degeneration [].
Relevance: Acrizanib and the target compound, 4-methoxy-N-(2-methoxyethyl)-2-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)benzamide, both contain a 1-methyl-1H-pyrazolyl moiety within their structures. Despite their differing target receptors and therapeutic applications, the shared presence of this specific pyrazole derivative highlights a potential common pharmacophoric element. []
Compound Description: Hu7691 is a potent and selective Akt inhibitor designed to overcome the cutaneous toxicity associated with other Akt inhibitors []. It exhibits a 24-fold selectivity between Akt1 and Akt2, with low activity in inducing keratinocyte apoptosis []. Hu7691 demonstrates excellent anticancer cell proliferation potencies and has a favorable pharmacokinetic profile, leading to its approval for investigational new drug (IND) application by the National Medical Products Administration (NMPA) [, ].
Relevance: Hu7691 and the target compound, 4-methoxy-N-(2-methoxyethyl)-2-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)benzamide, share a 1-methyl-1H-pyrazolyl group as a key structural feature. The presence of this common motif within their structures suggests a potential shared pharmacophore. [, ]
Compound Description: AZD4205 is a highly selective Janus Kinase 1 (JAK1) inhibitor []. JAK1 plays a crucial role in cytokine signaling, and constitutive activation of JAK/STAT pathways is implicated in a wide range of diseases []. AZD4205 exhibits good preclinical pharmacokinetics and enhanced antitumor activity in combination with osimertinib, an approved EGFR inhibitor, in preclinical non-small cell lung cancer (NSCLC) models [].
Relevance: AZD4205 and the target compound, 4-methoxy-N-(2-methoxyethyl)-2-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)benzamide, share the 3-methoxy-1-methyl-pyrazol-4-yl substructure. This structural similarity suggests a potential shared pharmacophore that could contribute to their biological activity. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.